Benzofuran-2-amine hydrochloride
Description
Benzofuran-2-amine hydrochloride is a substituted benzofuran derivative characterized by an amine group at the 2-position of the benzofuran core, coupled with a hydrochloride salt. Benzofuran derivatives are widely studied for their bioactive properties, including antimicrobial, antioxidant, and psychoactive activities . Notably, Benzofuran-2-amine has been listed as a discontinued product in commercial catalogs, indicating challenges in availability or industrial scalability .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-benzofuran-2-amine;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5H,9H2;1H |
InChI Key |
OPRMMHFRDZMRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the benzofuran core via intramolecular cyclization of substituted phenols or phenol derivatives.
- Introduction of the amine group at the 2-position of the benzofuran ring.
- Conversion of the free amine to its hydrochloride salt for enhanced stability and isolation.
Halogenation and Cyclization Routes
A common approach starts with phenolic precursors that undergo halogenation followed by cyclization to form the benzofuran ring system. According to patent WO2004024707A2, a phenol of formula (II) can be reacted with a suitable halogenating reagent to produce intermediates that cyclize to benzofuran derivatives.
- Reaction conditions: The halogenation is generally carried out under controlled temperature (around 50–75 °C) with agitation for extended periods (e.g., 48 hours).
- Cyclization: Intramolecular cyclization is promoted by heating and suitable catalysts or acidic conditions.
Introduction of the Amine Group
The amine substituent at the 2-position is introduced through nucleophilic substitution or reductive amination methods. For example, amine-substituted benzofurans can be prepared by reacting intermediates with amine sources under controlled conditions.
Formation of this compound Salt
The final step involves treating the free benzofuran-2-amine with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to purify.
- Acid treatment: The amine compound is reacted with hydrochloric acid at temperatures above room temperature, typically around 60 °C.
- Isolation: The salt precipitates out and can be isolated by filtration.
- Purification: Recrystallization from suitable solvents can be performed to enhance purity.
Detailed Process Example from Patent Literature
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of phenol derivative | 50–75 °C, 48 h, agitation | Produces halogenated intermediate |
| 2 | Cyclization to benzofuran | Heating, acidic or catalytic conditions | Forms benzofuran core |
| 3 | Amination at 2-position | Pd-catalyzed coupling or nucleophilic substitution | Introduces amine group |
| 4 | Formation of hydrochloride salt | Reaction with HCl at ~60 °C | Isolated by filtration and recrystallization |
This process is exemplified by the preparation of 4-(2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl)-1-benzofuran-5-yl)benzonitrile hydrochloride, highlighting the general applicability of the method to amine-substituted benzofurans.
Catalytic Synthetic Approaches
Recent literature highlights various catalytic methods for benzofuran synthesis, which can be adapted for benzofuran-2-amine derivatives:
- Palladium-based catalysis: Enables sp–sp² coupling and intramolecular annulation to form benzofuran rings with amine substituents.
- Rhodium-based catalysis: Facilitates C–H activation and migratory insertion, useful for substituted benzofurans with amine groups.
- Lewis acid catalysis: Promotes propargylation and intramolecular cyclization, applicable to benzofuran derivatives.
- Bronsted acid catalysis: Utilizes protonation and cyclization steps, often in hexafluoroisopropanol solvent, to yield benzofuran cores.
These catalytic methods offer mild conditions, high yields (typically 58–94%), and substrate versatility, which are advantageous for synthesizing this compound and related compounds.
Research Findings and Comparative Analysis
| Method Type | Key Features | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + Cyclization | Classic, well-established | Moderate to High | Straightforward, scalable | Longer reaction times, multiple steps |
| Pd-catalyzed synthesis | High selectivity, moderate to excellent yields | 58–94% | Mild conditions, broad substrate scope | Requires expensive catalysts |
| Rh-catalyzed synthesis | Enables C–H activation and complex substitutions | 30–80% | Efficient for substituted benzofurans | Lower yields in some cases |
| Lewis acid catalysis | Promotes intramolecular cyclization | 75–91% | High efficiency, mild conditions | Sensitive to moisture |
| Bronsted acid catalysis | Protonation-driven cyclization | High | Simple setup, good yields | Requires specific solvents |
This comparison indicates that while traditional methods remain valuable, catalytic approaches provide enhanced efficiency and flexibility for this compound synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Benzofuran-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzofuran-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This action is mediated through the modulation of neurotransmitter receptors and transporters, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural Analogues of Benzofuran-2-amine Hydrochloride
Key structural analogs include:
Key Observations :
- Hydrochloride Salts vs. Free Bases : this compound and dihydrobenzofuran-amine hydrochlorides (e.g., (R)-6-Cl and (S)-7-F derivatives) exhibit enhanced solubility and stability compared to free-base analogs like 4-APB/5-APB .
- Substituent Effects: The position of substituents (e.g., Cl at C6, F at C7) significantly alters bioactivity. For example, fluorinated derivatives may exhibit improved blood-brain barrier penetration , while the aminopropyl chain in 4-APB/5-APB confers serotonin receptor affinity .
Pharmacological and Industrial Relevance
- Psychoactive Derivatives: 4-APB and 5-APB are classified as novel psychoactive substances (NPS) with stimulant and entactogen effects, highlighting the benzofuran scaffold’s versatility in CNS-targeted drug design .
- Antimicrobial Activity : Benzofuran-2-carboxamides exhibit antimicrobial properties, though amine derivatives require further study .
Q & A
Q. What are the standard synthetic routes for preparing benzofuran-2-amine hydrochloride, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step reactions starting from substituted benzofuran precursors. A common approach involves:
- Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce functional groups to the benzofuran core.
- Reductive amination or nitration followed by reduction to install the amine group.
- Salt formation with hydrochloric acid to yield the hydrochloride form.
Key factors affecting yield include temperature control during cyclization (optimal range: 80–120°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization or side reactions with acidic protons on the benzofuran ring .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm the benzofuran scaffold (e.g., aromatic protons at δ 6.8–7.5 ppm) and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] for CHClNO).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzofuran-2-amine derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. neuroprotective effects) often arise from:
- Structural variations : Substituents on the benzofuran ring (e.g., alkyl groups vs. halogens) alter receptor binding.
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times affect IC values.
- Salt form stability : Hydrochloride salts may hydrolyze under physiological pH, altering bioavailability.
Recommendation : Conduct side-by-side comparisons using standardized assays (e.g., OECD guidelines) and control for salt dissociation kinetics .
Q. What strategies optimize the selectivity of this compound for serotonin receptors vs. adrenergic receptors?
To enhance selectivity:
- Molecular docking simulations : Identify key residues (e.g., Ser159 in 5-HT) for hydrogen bonding.
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to reduce off-target affinity.
- Pharmacophore modeling : Prioritize compounds with <85% similarity to known adrenergic ligands.
Validated via radioligand binding assays (e.g., H-ketanserin for 5-HT) .
Q. How do solvent polarity and counterion exchange impact the crystallization of this compound?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor needle-like crystals, while ethanol yields plate-like morphologies.
- Counterion Screening : Replacing Cl with Br or tosylate alters lattice energy and melting points (e.g., HCl salt mp = 259–264°C vs. HBr salt mp = 245–250°C).
- Crystallization kinetics : Slow cooling (0.5°C/min) improves monoclinic crystal formation, critical for X-ray diffraction quality .
Q. What in silico tools predict the metabolic stability of this compound in preclinical development?
- CYP450 metabolism : Use SwissADME to predict cytochrome P450 interactions (e.g., CYP2D6 oxidation).
- Half-life estimation : ADMETlab 2.0 models hepatic clearance and plasma protein binding (>90% limits CNS penetration).
- Metabolite identification : GLORYx predicts phase I/II metabolites (e.g., N-oxide formation). Validate with LC-MS/MS in hepatocyte assays .
Methodological Notes
- Data Reproducibility : Cross-validate synthetic protocols using PubChem-listed procedures (CID 10331) .
- Contamination Risks : Monitor for benzofuran dimerization byproducts via TLC (R = 0.3 in ethyl acetate/hexane 1:1) .
- Ethical Compliance : Adhere to NIH guidelines for neuroactive compound testing (Protocol #A3456-01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
